![molecular formula C13H14ClF3N2O B2971216 6-(三氟甲基)-1H-螺[吲哚-3,4'-哌啶]-2-酮盐酸盐 CAS No. 2197057-16-0](/img/structure/B2971216.png)

6-(三氟甲基)-1H-螺[吲哚-3,4'-哌啶]-2-酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

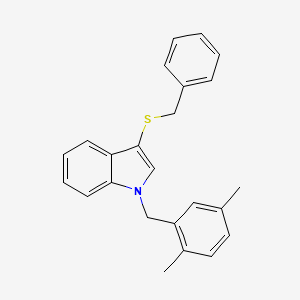

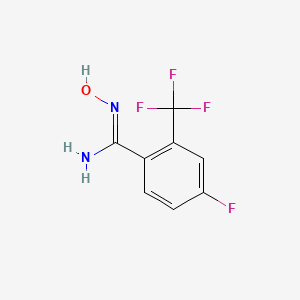

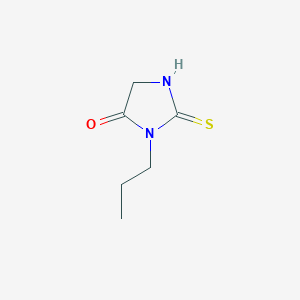

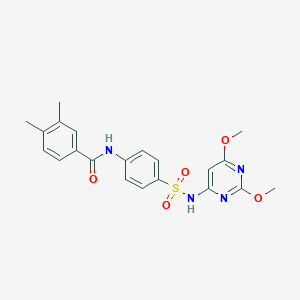

The compound “6-(Trifluoromethyl)-1H-spiro[indole-3,4’-piperidine]-2-one hydrochloride” is a complex organic molecule. It likely contains an indole group and a piperidine group, both of which are common structures in many bioactive compounds . The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals, which can enhance the polarity, stability, and lipophilicity .

Synthesis Analysis

While specific synthesis methods for this exact compound were not found, there are general methods for synthesizing similar structures. For instance, an efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . Another method involves the catalytic protodeboronation of pinacol boronic esters .科学研究应用

合成和结构表征

面向多样性的合成: 开发了一种区域和立体选择性方法来合成三氟甲基取代的螺环化合物,证明了三组分反应在温和条件下生成螺[芴乙烯-色烯并(吡咯利西啶/吲哚嗪)]衍生物的有效性。环加成物的构型通过 X 射线衍射和 2D NOESY 光谱确认 (Korotaev 等人,2021)。

晶体结构和光致变色: 完成了一种新型螺[吲哚啉-萘]恶嗪衍生物的合成和结构表征,展示了其在不同溶剂中的光致变色特性。X 射线衍射揭示了苯环和萘环的垂直取向,这有助于该化合物的独特光致变色行为 (Li 等人,2015)。

药理应用

- c-Met/ALK 抑制剂: 新型氨基吡啶基/吡嗪基取代的螺[吲哚啉-哌啶]-2-酮被确认为有效、选择性和高效的 c-Met/ALK 双重抑制剂。一种化合物在药理学和抗肿瘤试验中显示出显着的肿瘤生长抑制作用,突出了该支架在癌症治疗中的潜力 (Li 等人,2013)。

化学合成技术

超声辅助合成: 开发了一种通过超声辐射下一锅四组分反应合成螺[吡喃并[2,3-c]吡唑]衍生物的有效方法。该技术利用组辅助纯化 (GAP) 化学来简化合成过程 (Zou 等人,2012)。

微波辅助合成: 使用微波诱导技术合成了一系列三氟甲基取代的螺[3H-吲哚-3,3'-[3H-1,2,4]三唑]-2(1H)-酮。这种环保的方法证明了微波辐射在促进快速和高产合成中的效率 (Dandia 等人,2001)。

安全和危害

作用机制

Target of Action

Compounds with similar structures, such as fluorinated indoles, have been found to inhibit hiv-1 , act as ligands for the CB2 cannabinoid receptor in the central nervous system , and prevent thrombus formation by inhibiting factor Xa .

Biochemical Pathways

Fluorinated indoles have been found to affect pathways related to hiv-1 replication, cannabinoid signaling, and blood coagulation .

Result of Action

Based on the activities of similar compounds, it could potentially have antiviral, analgesic, or anticoagulant effects .

属性

IUPAC Name |

6-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O.ClH/c14-13(15,16)8-1-2-9-10(7-8)18-11(19)12(9)3-5-17-6-4-12;/h1-2,7,17H,3-6H2,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNKLNUDAMWSNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(C=C(C=C3)C(F)(F)F)NC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B2971134.png)

![3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2971142.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2971143.png)

![2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B2971146.png)

![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2971150.png)

![[2-(2-Bromo-4-nitroanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2971152.png)